(R)-N-Boc-3-morpholinecarbaldehyde

Übersicht

Beschreibung

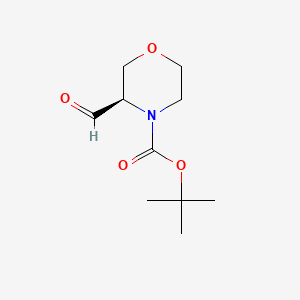

®-N-Boc-3-morpholinecarbaldehyde is a chiral compound that features a morpholine ring with a Boc (tert-butoxycarbonyl) protecting group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-3-morpholinecarbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with commercially available ®-3-morpholinecarboxylic acid.

Protection: The carboxylic acid group is protected using a Boc anhydride in the presence of a base such as triethylamine to form ®-N-Boc-3-morpholinecarboxylic acid.

Reduction: The protected carboxylic acid is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Oxidation: Finally, the alcohol is oxidized to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods: Industrial production of ®-N-Boc-3-morpholinecarbaldehyde follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: ®-N-Boc-3-morpholinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: KMnO4, PCC, DMP

Reduction: NaBH4, LiAlH4

Deprotection: Trifluoroacetic acid (TFA)

Major Products:

Oxidation: ®-N-Boc-3-morpholinecarboxylic acid

Reduction: ®-N-Boc-3-morpholinecarbinol

Deprotection: ®-3-morpholinecarbaldehyde

Wissenschaftliche Forschungsanwendungen

®-N-Boc-3-morpholinecarbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.

Biology: The compound serves as a building block for the development of enzyme inhibitors and receptor modulators.

Medicine: It is explored for its potential in drug discovery, particularly in the design of novel therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of ®-N-Boc-3-morpholinecarbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc protecting group ensures stability during synthetic transformations, while the aldehyde group allows for further functionalization.

Vergleich Mit ähnlichen Verbindungen

- (S)-N-Boc-3-morpholinecarbaldehyde

- ®-N-Boc-4-morpholinecarbaldehyde

- ®-N-Boc-2-morpholinecarbaldehyde

Comparison: ®-N-Boc-3-morpholinecarbaldehyde is unique due to its specific stereochemistry and position of the aldehyde group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from its isomers and analogs.

Biologische Aktivität

(R)-N-Boc-3-morpholinecarbaldehyde, with the CAS number 1257850-86-4, is a chemical compound that has garnered attention in pharmaceutical and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula: CHNO

- Molecular Weight: 215.25 g/mol

- Density: 1.1 g/cm³

- Boiling Point: Approximately 320.7 °C

- Melting Point: 60-62 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an agonist or antagonist in specific biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation: It may modulate receptor activity, impacting neurotransmission and other signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxicity Studies:

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. The compound was tested against several cancer types, including breast and lung cancer cells, revealing dose-dependent cytotoxicity that warrants further investigation into its mechanism of action. -

Neuroprotective Effects:

Preliminary studies suggest that this compound may have neuroprotective effects. It was observed to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group followed by aldehyde formation through appropriate synthetic routes.

Synthetic Route Overview

- Protection of Amine:

- Use tert-butyloxycarbonyl chloride to protect the amine group of morpholine.

- Aldehyde Formation:

- React the protected amine with suitable reagents to introduce the aldehyde functional group.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals:

- Antiviral Agents: Its structural properties make it a candidate for developing antiviral medications.

- Anticancer Drugs: The observed cytotoxicity enhances its potential as a scaffold for anticancer drug development.

Comparison with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (S)-N-Boc-3-morpholinecarbaldehyde | 218594-01-5 | Antimicrobial, Cytotoxic |

| (R)-N-Boc-2-hydroxymethylmorpholine | 135065-71-3 | Neuroprotective |

| Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 1235439-55-0 | Enzyme Inhibition |

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLHQYMJBRBXAN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657770 | |

| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-86-4 | |

| Record name | 4-Morpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.